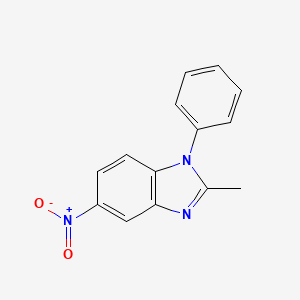

2-Methyl-5-nitro-1-phenylbenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14625-61-7 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

2-methyl-5-nitro-1-phenylbenzimidazole |

InChI |

InChI=1S/C14H11N3O2/c1-10-15-13-9-12(17(18)19)7-8-14(13)16(10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

MMLFSPCXFZSZIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Nitro 1 Phenylbenzimidazole and Its Analogs

Classical Synthetic Routes to Benzimidazole (B57391) Derivatives

The traditional approaches to benzimidazole synthesis have been foundational, providing reliable and well-understood pathways to this important heterocyclic system. These methods typically involve the condensation of ortho-disubstituted benzene (B151609) precursors.

Condensation Reactions with o-Phenylenediamines and Aldehydes/Carboxylic Acids

The most conventional and widely utilized method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (the Phillips-Ladenburg synthesis) or with an aldehyde. researchgate.netmdpi.comnih.gov This reaction is typically facilitated by heating, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. researchgate.netsphinxsai.comscribd.com

For the synthesis of an analog like 2-methyl-5-nitro-1H-benzimidazole, the reaction involves refluxing 4-nitro-o-phenylenediamine (B140028) with acetic acid for several hours. nih.gov To synthesize the target molecule, 2-Methyl-5-nitro-1-phenylbenzimidazole, this method would be adapted by starting with N¹-phenyl-4-nitrobenzene-1,2-diamine and condensing it with acetic acid.

The reaction with aldehydes proceeds similarly, where the o-phenylenediamine reacts with an aldehyde to form a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole. rasayanjournal.co.in The oxidation step can occur via air or may require an added oxidant. This approach, however, can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted products, especially when using an unsubstituted o-phenylenediamine. beilstein-journals.org

Cyclization Strategies for Benzimidazole Ring Formation

Beyond the direct condensation of diamines and carbonyl compounds, other classical cyclization strategies offer alternative routes to the benzimidazole ring. One such method involves the acylation and subsequent cyclization of N-arylamidoximes. nih.gov This approach provides a different disconnection pathway to the benzimidazole core. In a one-pot process, an N-arylamidoxime can be acylated, and the resulting intermediate is then cyclized at high temperatures to form the benzimidazole ring system. nih.gov This method has been shown to be effective for a variety of substituted benzimidazoles, with yields reported between 85-95% for substrates with different electronic properties. nih.govacs.org Another strategy involves the intramolecular C-N cross-coupling of N-(2-iodoaryl)benzamidines, which can be achieved in water with a base like K₂CO₃, avoiding the need for a metal catalyst. sphinxsai.com

Multi-step Synthetic Approaches to 1-Substituted Benzimidazoles

Synthesizing N-1 substituted benzimidazoles, such as the target 1-phenyl derivative, typically requires a multi-step approach to ensure regioselectivity. There are two primary strategies:

Condensation with a Pre-substituted Diamine: This is the most direct route. It involves first synthesizing the N-substituted o-phenylenediamine, in this case, N¹-phenyl-4-nitrobenzene-1,2-diamine. This intermediate is then condensed with an appropriate aldehyde or carboxylic acid (e.g., acetaldehyde (B116499) or acetic acid) under classical conditions to form the desired 1,2,5-trisubstituted benzimidazole. nih.govacs.org

N-Alkylation or N-Arylation of a Pre-formed Benzimidazole: An alternative route begins with a pre-formed benzimidazole that is unsubstituted at the N-1 position, such as 2-methyl-5-nitro-1H-benzimidazole. This compound can then be reacted with an alkylating or arylating agent. nih.gov For instance, various N-alkylated derivatives have been prepared by reacting the parent benzimidazole with alkyl bromides in the presence of a base and a solvent like DMSO. nih.govacs.org While effective for alkylation, direct N-arylation with this method can be more challenging and may require specific catalysts, such as copper-based systems. nih.gov

Modern and Green Chemistry Approaches in Benzimidazole Synthesis

Catalytic Methods for Efficient Benzimidazole Formation

A wide array of catalysts has been employed to make benzimidazole synthesis more efficient, often allowing for milder reaction conditions, shorter reaction times, and higher yields. nih.gov These include Lewis acids, solid-supported catalysts, and metal nanoparticles. mdpi.comscirp.org For example, zinc triflate (Zn(OTf)₂) has been reported as an efficient catalyst for the condensation of o-phenylenediamine with aldehydes in refluxing ethanol. scirp.org Similarly, erbium triflate (Er(OTf)₃) has been used to selectively produce 1,2-disubstituted benzimidazoles. beilstein-journals.org

Green chemistry principles have been incorporated through the use of microwave irradiation, which can dramatically reduce reaction times, and the use of novel solvent systems like deep eutectic solvents (DES). rjptonline.orgnih.gov For instance, a DES formed from choline (B1196258) chloride and o-phenylenediamine can serve as both the solvent and a reactant, affording excellent yields of benzimidazoles in minutes. nih.gov Nanoparticle catalysts, such as zinc ferrite (B1171679) (ZnFe₂O₄), have also been used under ultrasonic irradiation to provide high yields and allow for easy catalyst recycling. ichem.md

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Zinc Triflate (Zn(OTf)₂) | o-Phenylenediamine + Substituted Aldehydes | Ethanol, Reflux | 85-95 | scirp.org |

| Erbium Triflate (Er(OTf)₃) | o-Phenylenediamine + Electron-rich Aldehydes | Water, 1°C | ~92 (mono-subst.) / >90 (di-subst.) | beilstein-journals.org |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | o-Phenylenediamine + Aldehydes | Polyethylene Glycol, 50°C | High | nih.gov |

| Ammonium Chloride (NH₄Cl) | o-Phenylenediamine + Aldehydes | Ethanol, 80-90°C | Good | nih.gov |

| ZnFe₂O₄ Nanoparticles | o-Phenylenediamine + Aromatic Aldehydes | Ethanol, Ultrasonic Irradiation | 88-92 | ichem.md |

| Alumina (Al₂O₃) | o-Phenylenediamine + Substituted Aldehydes | Microwave Irradiation | Moderate to Good | rjptonline.org |

One-Pot Reductive Cyclocondensation Strategies

One of the most elegant modern strategies for preparing benzimidazoles is the one-pot reductive cyclocondensation. This method is particularly useful for synthesizing nitro-substituted benzimidazoles from readily available o-nitroaniline precursors. nih.gov The process involves the in-situ reduction of a nitro group to an amine, which then immediately undergoes cyclocondensation with an aldehyde present in the same reaction vessel. researchgate.net

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| o-Nitroanilines | Aldehydes, Sodium Dithionite (Na₂S₂O₄) | One-pot, versatile for N-H, N-alkyl, N-aryl benzimidazoles | organic-chemistry.org |

| N-substituted o-Nitroarylamines | Aromatic Aldehydes, Sodium Dithionite (Na₂S₂O₄) | Efficient one-pot route to 1,2-disubstituted benzimidazoles | researchgate.net |

| o-Nitroaniline | Acylating agent, then H₂ (Pt/C catalyst) | Continuous flow process, quantitative yield | eurekaselect.com |

Environmentally Benign Synthetic Protocols

Modern approaches to synthesizing nitrobenzimidazole cores and their derivatives often employ methods that offer significant advantages over traditional protocols. Microwave-assisted synthesis, for instance, has been established as an efficient and rapid method for the cyclo-condensation of 4-nitro-o-phenylenediamine with various carboxylic acids. tandfonline.comtandfonline.com This technique dramatically reduces reaction times from hours to mere minutes (typically 2.5–3.5 minutes) and often results in good to excellent yields (82–92%), compared to the lower yields (58–75%) obtained through conventional heating. tandfonline.com The use of microwave irradiation is considered an eco-friendly approach that leads to enhanced reaction rates and easier work-up procedures. semanticscholar.org

Catalysis plays a pivotal role in green synthetic routes. Gold (Au) catalysts supported on materials like TiO2 have been used for the synthesis of benzimidazoles from 2-nitroanilines and CO2 in the presence of H2 under relatively mild conditions. rsc.org This process involves the in-situ formation of the o-phenylenediamine precursor followed by cyclization. rsc.org Another green approach involves the use of Erbium triflate (Er(OTf)3) as a catalyst in water, an environmentally benign solvent. This system can selectively yield 2-substituted or 1,2-disubstituted benzimidazoles by controlling the reaction temperature and stoichiometry. beilstein-journals.org Furthermore, clay-supported copper nitrate (Claycop) has been identified as an environmentally benign reagent for transformations like the nitration of olefins, highlighting the utility of supported catalysts in green chemistry. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Nitro-1H-benzimidazoles

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 2.5–3.5 minutes | tandfonline.com |

| Yield | 58–75% | 82–92% | tandfonline.com |

| Energy Source | Oil bath / Heating mantle | Microwave Irradiation (e.g., 400W) | tandfonline.com |

| Key Advantage | Standard laboratory setup | Rapid, high yield, eco-friendly | tandfonline.comsemanticscholar.org |

Synthesis of Key Precursors and Intermediate Nitrobenzimidazole Cores

The synthesis of the target compound is contingent on the successful preparation of its fundamental building blocks. This involves the formation of a substituted o-phenylenediamine and its subsequent cyclization to create the nitrobenzimidazole core.

Preparation of Nitro-Substituted o-Phenylenediamines

The primary precursor for the benzimidazole core is 4-nitro-o-phenylenediamine (also known as 4-nitro-1,2-phenylenediamine). chemicalbook.com Historically, this compound was prepared by the partial reduction of 2,4-dinitroaniline. orgsyn.org This reduction can be achieved using reagents such as ammonium sulfide (B99878) or sodium hydrosulfide (B80085) in an alcohol solution. orgsyn.org The process involves heating the reaction mixture and carefully controlling the temperature, which results in the selective reduction of one nitro group to an amine. orgsyn.org

More contemporary and cleaner methods involve the catalytic hydrogenation of o-nitroaniline derivatives. patsnap.compatsnap.com For example, o-nitroaniline can be hydrogenated using a palladium-carbon catalyst in a high-pressure reactor with hydrogen gas at elevated temperatures (e.g., 110°C) and pressures (e.g., 1.0 MPa). patsnap.com This method offers high conversion rates and avoids the use of stoichiometric sulfide reagents. Other catalytic systems, such as those using bimetallic catalysts loaded on graphene oxide, have also been developed to enhance efficiency and catalyst stability. patsnap.com

Table 2: Synthetic Approaches for 4-Nitro-o-phenylenediamine

| Starting Material | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2,4-Dinitroaniline | Partial Reduction | Ammonium sulfide or Sodium hydrosulfide, H₂S | chemicalbook.comorgsyn.org |

| o-Nitroaniline | Catalytic Hydrogenation | Palladium on carbon (Pd/C), H₂ | patsnap.com |

| o-Nitroaniline | Catalytic Reduction | Bimetal on Graphene Oxide (e.g., Pd-Ni/GO), Hydrazine (B178648) hydrate | patsnap.com |

Synthetic Routes to 2-Methyl-5-nitro-1H-benzimidazole

Once 4-nitro-o-phenylenediamine is obtained, the next step is the formation of the benzimidazole ring system. To introduce the 2-methyl substituent, a cyclization reaction is performed with an equivalent of acetic acid. A straightforward method involves refluxing 4-nitro-o-phenylenediamine in acetic acid for several hours, which upon cooling and work-up, yields the desired 2-methyl-5-nitro-1H-benzimidazole. nih.gov

As mentioned previously, microwave-assisted protocols provide a much faster alternative. The condensation of 4-nitro-o-phenylenediamine with acetic acid can be significantly accelerated under microwave irradiation, often in the presence of an acid catalyst, leading to high yields in minutes. tandfonline.comsemanticscholar.org Another synthetic strategy involves a sodium metabisulfite (B1197395) mediated reaction between 4-nitro-1,2-phenylenediamine and an appropriate aldehyde (in this case, acetaldehyde) to form the 2-substituted benzimidazole ring. researchgate.net

Strategies for N-Substitution with Phenyl Moieties

The final step in synthesizing this compound is the attachment of a phenyl group to one of the nitrogen atoms of the benzimidazole ring. This N-arylation is typically achieved through transition metal-catalyzed cross-coupling reactions.

The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This is a classical method that involves the reaction of the N-H bond of the benzimidazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) using a copper catalyst. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require stoichiometric amounts of copper powder or copper salts and are performed at high temperatures (often >200°C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org The aryl halide is typically activated by electron-withdrawing groups to facilitate the reaction. Modern variations utilize soluble copper(I) catalysts with ligands like diamines or phenanthroline to improve yields and allow for milder reaction conditions. wikipedia.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more common and versatile alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction couples the benzimidazole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., BippyPhos, BINAP, DPPF) has been crucial to the success of this reaction, allowing for the coupling of a wide range of substrates under significantly milder conditions than the Ullmann reaction. wikipedia.orgnih.gov The choice of ligand, base (e.g., K3PO4, NaOtBu), and solvent is critical for achieving high yields. acs.orgnih.gov This method is generally preferred for its broader substrate scope, greater functional group tolerance, and milder conditions. wikipedia.org

Table 3: Comparison of N-Arylation Strategies

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Reference |

|---|---|---|---|

| Catalyst Metal | Copper (Cu) | Palladium (Pd) | wikipedia.orgwikipedia.org |

| Typical Ligands | Phenanthroline, Diamines, N,N-Dimethyl Glycine | Bulky Phosphines (e.g., BippyPhos, BINAP, DPPF), NHCs | wikipedia.orgorganic-chemistry.orgnih.gov |

| Reaction Temperature | High (often >150-200°C) | Mild to Moderate (often <120°C) | wikipedia.orgwikipedia.org |

| Aryl Halide Reactivity | I > Br >> Cl (requires activation) | I > Br > Cl > OTf (broad scope) | wikipedia.orgorganic-chemistry.org |

| Key Advantage | Lower cost of copper catalyst | High generality, functional group tolerance, milder conditions | wikipedia.org |

Computational Chemistry and Theoretical Studies on 2 Methyl 5 Nitro 1 Phenylbenzimidazole

Quantum Chemical Calculations (Density Functional Theory and Ab initio)

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation, a process known as geometry optimization. For 2-Methyl-5-nitro-1-phenylbenzimidazole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are typically performed using DFT methods, often with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy.

The optimized geometry of this compound would reveal a non-planar structure, primarily due to the steric hindrance between the phenyl group at the N1 position and the benzimidazole (B57391) ring. The dihedral angle between the phenyl ring and the benzimidazole plane is a critical parameter that influences the extent of π-conjugation between these two systems. The nitro group at the 5-position, being a strong electron-withdrawing group, would also influence the geometry of the benzene (B151609) part of the benzimidazole core.

The electronic structure of the molecule, which encompasses the distribution of electrons and the nature of chemical bonds, can be analyzed from the optimized geometry. The presence of the electron-donating methyl group at the C2 position and the electron-withdrawing nitro group at the 5-position creates a significant electronic asymmetry across the benzimidazole scaffold. This is further modulated by the electronic nature of the phenyl substituent at the N1 position.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.385 | N1-C2-N3 | 110.5 |

| C2-N3 | 1.320 | C2-N1-C9 | 125.8 |

| C4-C5 | 1.390 | C4-C5-N(O2) | 118.7 |

| C5-N(O2) | 1.470 | C5-C6-C7 | 120.3 |

| N1-C(Phenyl) | 1.440 | C(Phenyl)-N1-C2 | 126.1 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar benzimidazole derivatives. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzimidazole ring and the phenyl substituent, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the benzene part of the benzimidazole ring, owing to the strong electron-withdrawing nature of the nitro group. The presence of the nitro group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and enhancing the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

| Ionization Potential (I ≈ -EHOMO) | 6.50 |

| Electron Affinity (A ≈ -ELUMO) | 2.80 |

| Global Hardness (η = (I-A)/2) | 1.85 |

| Electronegativity (χ = (I+A)/2) | 4.65 |

| Electrophilicity Index (ω = χ²/2η) | 5.84 |

Note: These values are hypothetical and are based on typical ranges observed for similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making this region a prime site for electrophilic interactions. The nitrogen atoms of the imidazole (B134444) ring would also exhibit a degree of negative potential. In contrast, the hydrogen atoms of the phenyl ring and the methyl group, as well as the region around the benzimidazole ring's hydrogen atoms, would display positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. It translates the complex wavefunctions obtained from quantum chemical calculations into a more intuitive language of localized bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal significant intramolecular charge transfer and hyperconjugative interactions. For instance, there would be strong interactions between the lone pair orbitals of the nitrogen atoms in the imidazole ring and the antibonding π* orbitals of the fused benzene ring. Similarly, the π electrons of the phenyl group would interact with the benzimidazole system. The nitro group's strong electron-withdrawing nature would lead to significant delocalization of electron density from the benzimidazole ring towards it. These interactions play a crucial role in stabilizing the molecule and influencing its electronic properties and reactivity.

Atomic Reactivity Indices for Electrophilic and Nucleophilic Reactions

To gain a more quantitative understanding of the local reactivity of each atom in the molecule, atomic reactivity indices derived from conceptual DFT, such as Fukui functions, can be calculated. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. Condensed Fukui functions (fk+, fk-, and fk0) provide information about the reactivity of a specific atom k towards nucleophilic, electrophilic, and radical attacks, respectively.

For this compound, the atoms with the highest fk+ values would be the most susceptible to nucleophilic attack. These are expected to be the carbon atoms of the benzimidazole ring, particularly those in close proximity to the electron-withdrawing nitro group. mdpi.comnih.gov Conversely, the atoms with the highest fk- values, indicating susceptibility to electrophilic attack, would likely be the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring. mdpi.comnih.gov This analysis provides a more refined picture of the molecule's reactivity compared to the qualitative MEP map.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound, its interactions with solvent molecules, and its behavior in a biological environment.

For this molecule, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the molecule's conformation. The simulation would show the rotational freedom of the phenyl group and the flexibility of the benzimidazole scaffold. By analyzing the trajectories of the atoms over time, one can calculate various properties such as the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to understand the solvation structure. Such simulations are particularly important for understanding how this molecule might interact with a biological target, such as a protein's active site. nih.govresearchgate.netnih.gov

No Published Research Found for "this compound" Under Specified Computational Topics

Following a comprehensive search for scientific literature, no specific published studies detailing the computational chemistry and theoretical analyses for the compound This compound were found corresponding to the requested outline.

While extensive research exists on related benzimidazole derivatives and the application of the specified computational methodologies—such as Conformational Analysis, Molecular Dynamics (MD) Simulations, Quantitative Structure-Activity Relationship (QSAR), and Hirshfeld Surface Analysis—to other molecules, these analyses have not been published for the specific compound of interest, "this compound."

The available literature discusses:

Conformational and structural analyses of similar compounds like 2-methyl-5-nitro-1H-benzimidazole monohydrate, which lacks the crucial phenyl group at the 1-position.

Molecular dynamics simulations and QSAR studies for various other benzimidazole derivatives, but none specifically name or focus on this compound.

Hirshfeld surface analysis on different nitro-containing heterocyclic compounds, without application to the requested molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline due to the absence of specific research data for this compound in these advanced computational fields.

Reactivity and Derivatization Studies of 2 Methyl 5 Nitro 1 Phenylbenzimidazole

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In 2-Methyl-5-nitro-1-phenylbenzimidazole, potential sites for EAS exist on both the fused benzene (B151609) ring and the N-1 phenyl substituent. However, the reaction's course and regioselectivity are heavily influenced by the directing effects of the pre-existing substituents.

The benzimidazole (B57391) scaffold itself presents a complex landscape for electrophilic attack. The fused benzene ring is the more likely site for substitution compared to the generally less reactive imidazole (B134444) ring. The regioselectivity of such reactions is dictated by the substituents present on the benzene ring.

In the case of this compound, the benzene part of the benzimidazole core bears a strongly deactivating nitro group (-NO2) at the 5-position. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. youtube.com Furthermore, the nitro group acts as a meta-director. chemguide.co.uk Therefore, any further electrophilic substitution on this ring, such as an additional nitration, would be directed to the position meta to the nitro group, which is the 7-position. However, this reaction is expected to be slow and require harsh conditions due to the deactivating effect of the existing nitro group. youtube.com

Conversely, the N-1 phenyl ring is activated by the benzimidazole moiety, which is generally considered an ortho-, para-director. Thus, electrophilic substitution would preferentially occur at the ortho and para positions of the N-1 phenyl ring. Classical nitration, often carried out with a mixture of nitric acid and sulfuric acid, generates the nitronium ion (NO2+) as the active electrophile. nih.govyoutube.com The application of such conditions to this compound would likely result in nitration on the N-phenyl group. The precise outcome can depend on the specific reagents and reaction conditions used. nih.gov

Nucleophilic Substitution Reactions on the Benzimidazole System

The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the benzimidazole ring system towards nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced for substituents located at positions ortho or para to the nitro group. In some cases, the nitro group itself can act as a leaving group in SNAr reactions, especially in intramolecular cyclizations. Research has demonstrated that 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of the nitro group under mild conditions, a process activated by the benzimidazole ring. nih.gov While this applies to a nitro group on a C-2 phenyl substituent, the principle highlights the potential for the nitro group on the benzimidazole core of the title compound to be susceptible to nucleophilic attack under specific circumstances.

N-Alkylation and N-Arylation Reactions at the Benzimidazole Nitrogen

N-substitution of the benzimidazole ring is a critical method for synthesizing derivatives and is fundamental to the creation of the title compound itself from its precursor, 2-methyl-5-nitrobenzimidazole (B158376). nih.govnist.gov Since the N-1 position of this compound is already occupied by a phenyl group, this section describes the general reactions used to achieve such substitutions.

N-Alkylation is commonly performed by treating an N-H containing benzimidazole with an alkylating agent in the presence of a base. derpharmachemica.com Phase transfer catalysis (PTC) is an effective method, utilizing reagents like potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the catalyst in a solvent such as DMF. researchgate.net This allows for the introduction of various alkyl groups, including benzyl (B1604629), allyl, and propargyl moieties. researchgate.net

N-Arylation introduces an aryl group at the nitrogen atom. Modern methods often rely on metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a highly general and efficient method for forming C-N bonds. mit.edu This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the benzimidazole nitrogen with an aryl halide or triflate. mit.eduresearchgate.net The choice of ligand is crucial for achieving high selectivity and yield, especially with unsymmetrical imidazoles. mit.edu

Below is a table summarizing typical conditions for these reactions.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., benzyl chloride), K₂CO₃, TBAB, DMF, Room Temp. | 1-Alkyl-2-methyl-5-nitrobenzimidazole |

| N-Arylation | Aryl bromide, Pd₂(dba)₃, Phosphine Ligand (e.g., RuPhos), Base (e.g., LiN(SiMe₃)₂), Toluene. | 1-Aryl-2-methyl-5-nitrobenzimidazole |

This table presents generalized reaction conditions for the N-substitution of the 2-methyl-5-nitrobenzimidazole precursor.

Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations, providing a key handle for derivatization. nih.gov Its strong electron-withdrawing nature is central to its reactivity. svedbergopen.com

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂) . researchgate.net This conversion fundamentally alters the electronic properties of the molecule, as the amino group is a strong electron-donating and activating group. The reduction can be achieved using a variety of reagents and conditions, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.

Metal/Acid Reduction: Using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

The resulting 1-phenyl-2-methyl-1H-benzimidazol-5-amine is a valuable intermediate for further synthesis, as the newly formed amino group can readily participate in reactions such as diazotization, acylation, and sulfonylation.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The structural scaffold of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) for potential pharmaceutical applications. jocpr.com Derivatization strategies focus on systematically altering different parts of the molecule to probe their importance for biological activity.

Key strategies include:

Modification of the Nitro Group: As discussed, reduction of the nitro group to an amine is a primary strategy. researchgate.net The resulting amine can be converted into a wide array of amides, sulfonamides, ureas, and thioureas to investigate the impact of different substituents at the 5-position.

Substitution on the N-1 Phenyl Ring: The ortho, meta, and para positions of the N-1 phenyl ring can be functionalized via electrophilic aromatic substitution. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) allows for the exploration of steric and electronic effects on activity.

Modification of the C-2 Methyl Group: While the methyl group is relatively unreactive, it can potentially be functionalized, for example, via free-radical halogenation followed by nucleophilic substitution, to introduce different alkyl or functionalized chains at the C-2 position.

Substitution on the Benzene Ring of the Benzimidazole Core: Although challenging due to the deactivating nitro group, substitution at the 4-, 6-, or 7-positions could be explored using specific synthetic methodologies to introduce additional diversity.

The table below outlines potential derivatization pathways for SAR studies.

| Modification Site | Reaction Type | Potential Derivatives | Purpose in SAR |

| C-5 Nitro Group | Reduction, followed by Acylation/Sulfonylation | 5-Amino, 5-Acetamido, 5-Benzenesulfonamido derivatives | Explore electronic and hydrogen bonding requirements at the C-5 position. |

| N-1 Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | 4'-Nitro, 4'-Chloro, 4'-Methoxy derivatives | Evaluate the influence of steric bulk and electronics on the N-1 substituent. |

| C-2 Methyl Group | Halogenation followed by Nucleophilic Substitution | 2-Bromomethyl, 2-Methoxymethyl, 2-Aminomethyl derivatives | Investigate the role of the C-2 substituent in target binding. |

Mechanistic Insights into Molecular and Biological Interactions of 2 Methyl 5 Nitro 1 Phenylbenzimidazole

Molecular Docking and Simulation Studies for Molecular Target Binding

Ligand-Receptor Interaction Profiling and Hotspot Analysis

There are no available studies that have performed molecular docking of 2-Methyl-5-nitro-1-phenylbenzimidazole into specific protein targets. Consequently, data on its ligand-receptor interaction profile, including the identification of key amino acid residues (hotspots) involved in binding, is non-existent.

Binding Affinity and Conformational Changes Induced by Ligand Binding

Information regarding the binding affinity (such as docking scores, binding free energy calculations, or experimentally determined inhibition constants) of this compound is not documented. Similarly, there are no reports on conformational changes that may be induced in either the ligand or its target receptor upon binding.

Elucidation of Biochemical and Cellular Mechanisms

Interactions with Nucleic Acids (e.g., DNA Intercalation)

While some substituted benzimidazoles are known to interact with DNA, there is no published research to confirm or deny that this compound acts as a DNA intercalator or binds to nucleic acids through other mechanisms.

Enzyme Inhibition Mechanisms (e.g., CYP51)

The inhibitory activity of this compound against specific enzymes, such as the fungal and mammalian enzyme Cytochrome P450 51 (CYP51), has not been evaluated. Therefore, no data on its enzyme inhibition mechanism is available.

Receptor-Ligand Binding Mechanisms (e.g., COX, LOX, Estrogen Receptors)

There is no scientific literature detailing the binding of this compound to cyclooxygenase (COX), lipoxygenase (LOX), or estrogen receptors. Mechanistic studies to elucidate its potential role as an agonist or antagonist for these receptors have not been performed.

Reactive Intermediate Formation and Their Role in Mechanistic Pathways (e.g., nitro group reduction products)

The chemical reactivity of this compound is significantly influenced by its nitroaromatic system. The nitro group (–NO₂) is a key functional group that can undergo a series of reduction reactions, leading to the formation of various reactive intermediates. These intermediates are central to the compound's mechanistic pathways in different chemical and biological environments. The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons to ultimately form the corresponding amino group (–NH₂). nih.gov

The reduction pathway typically proceeds through several distinct, isolable, or transient intermediates. nih.gov The process is catalyzed by chemical reducing agents (such as metals like tin or iron in acidic media) or through enzymatic reactions by nitroreductases. nih.govmasterorganicchemistry.com

The primary steps and the key reactive intermediates formed from the nitro group are:

Hydroxylamino Intermediate: The nitroso intermediate is rapidly reduced further by another two-electron transfer to form the N-hydroxylamino derivative (Ar-NHOH). nih.gov This intermediate is of significant interest as it is often implicated in the biological activities of nitroaromatic compounds. nih.gov

Amino Product: A final two-electron reduction of the hydroxylamino group results in the formation of the stable amino compound (Ar-NH₂). masterorganicchemistry.comyoutube.com

This reduction transforms a strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, fundamentally altering the molecule's electronic properties and reactivity. masterorganicchemistry.com In the context of this compound, this pathway would lead to the formation of 2-Methyl-1-phenyl-1H-benzimidazol-5-amine.

The following table summarizes the key intermediates in this reduction pathway.

| Step | Starting Group | Reducing Agent/Process | Intermediate/Product Formed | Chemical Formula |

| 1 | Nitro | 2e⁻ reduction | Nitrosobenzimidazole | C₁₄H₁₁N₃O |

| 2 | Nitroso | 2e⁻ reduction | N-hydroxylaminobenzimidazole | C₁₄H₁₃N₃O |

| 3 | N-hydroxylamino | 2e⁻ reduction | Aminobenzimidazole | C₁₄H₁₃N₃ |

This table illustrates the general pathway for nitro group reduction as applied to the parent structure.

The formation of these intermediates, particularly the hydroxylamino derivative, is crucial. This species can undergo further reactions, and its generation is a key aspect of the mechanistic pathways of many nitro-containing xenobiotics. nih.gov

Interactions with Materials and Surfaces: Mechanistic Studies

The benzimidazole (B57391) scaffold, particularly with its heteroatoms and aromatic nature, suggests a strong potential for interaction with material surfaces. These interactions are especially relevant in the field of corrosion inhibition, where organic molecules are used to protect metals from aggressive environments.

Adsorption Mechanisms on Metal Surfaces (e.g., in Corrosion Inhibition Contexts)

The primary mechanism by which compounds like this compound inhibit the corrosion of metals such as steel in acidic media is through adsorption onto the metal surface. nih.govresearchgate.net This adsorption creates a protective film that acts as a barrier, isolating the metal from the corrosive agents in the environment. researchgate.net

The adsorption process can occur through several modes:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction via counter-ions (e.g., Cl⁻) specifically adsorbed on the surface.

Chemical Adsorption (Chemisorption): This is a more direct and stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. nih.gov Key contributors to chemisorption in this molecule would be:

The lone pair electrons on the nitrogen atoms of the imidazole (B134444) ring.

The extensive π-electron systems of the benzimidazole and phenyl rings. nih.gov

The presence of both electron-donating groups and π-systems allows for robust adsorption, leading to high inhibition efficiency. The molecule can displace water molecules from the metal surface and establish a more stable, protective adsorbed layer. researchgate.net The mode of adsorption often follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.gov

Investigation of Surface Chemistry and Interfacial Phenomena

The interaction of this compound with a metal surface is a complex interfacial phenomenon. The formation of the protective layer alters the surface chemistry of the metal. The inhibitor molecule, upon adsorbing, blocks the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. nih.gov

The structure of the molecule plays a critical role. The planar nature of the benzimidazole ring system facilitates a large surface coverage area, enhancing the protective effect. nih.gov The phenyl group at the 1-position and the methyl group at the 2-position can also influence the orientation and packing of the molecules on the surface. The nitro group, being strongly electron-withdrawing, will significantly modulate the electron density across the molecule, which in turn affects the strength of the donor-acceptor interactions with the metal surface. It is also possible for the nitro group itself to be reduced by the metal, leading to the in-situ formation of amino derivatives on the surface, which are also effective corrosion inhibitors, potentially containing -NH₂ and -OH functional groups that strongly adsorb to the metal. researchgate.net

Theoretical Modeling of Molecular Interactions with Surfaces

To understand the adsorption mechanism at an electronic level, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed. nih.govresearchgate.net These theoretical studies provide deep insights into the inhibitor-metal interaction. While specific studies for this compound are not widely available, data from analogous benzimidazole and nitro-containing aromatic compounds provide a strong predictive framework. researchgate.net

DFT calculations can determine key quantum chemical parameters for the inhibitor molecule:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, signifying stronger chemisorption. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface (back-donation).

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and can lead to greater inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions and influence the adsorption process.

MD simulations can model the dynamic behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations can predict the adsorption energy and the orientation of the molecule on the surface. For molecules with planar aromatic rings, a parallel or near-parallel orientation is often favored, as this maximizes the contact area and the interaction of π-electrons with the surface. mdpi.com

The following table summarizes typical findings from theoretical studies on similar heterocyclic corrosion inhibitors.

| Parameter | Significance in Corrosion Inhibition | Typical Finding for Effective Inhibitors |

| E_HOMO | Electron-donating ability | High value (less negative) |

| E_LUMO | Electron-accepting ability | Low value (more negative) |

| Energy Gap (ΔE) | Reactivity and stability of the adsorbed layer | Low value |

| Adsorption Energy | Strength of the bond between inhibitor and surface | High negative value (strong, spontaneous adsorption) |

| Molecular Orientation | Surface coverage and packing efficiency | Planar/parallel to the metal surface |

This table represents generalized data from theoretical studies of heterocyclic corrosion inhibitors to infer the behavior of the subject compound.

These theoretical models consistently support a mechanism where the benzimidazole derivative forms a stable, protective film through a combination of physisorption and chemisorption, with the nitrogen heteroatoms and π-electrons playing a dominant role in the interaction. nih.govresearchgate.net

Applications in Chemical Probe Development

Utilization of 2-Methyl-5-nitro-1-phenylbenzimidazole as a Tool Compound for Biological Pathway Elucidation

Direct research specifically employing this compound as a tool compound for the elucidation of biological pathways is not widely reported in publicly available scientific literature. However, the structural motifs within this molecule—the benzimidazole (B57391) core, the nitro group, and the phenyl substitution—provide a basis for its potential utility in chemical biology. The benzimidazole core is a key component of many biologically active compounds, including kinase inhibitors and antimicrobial agents. longdom.orgnih.gov

The broader family of benzimidazole derivatives has been instrumental in developing probes to investigate various biological pathways. For instance, benzimidazole-based probes have been designed to target protein arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. nih.gov These probes often incorporate "clickable" functional groups, such as alkynes, which allow for the covalent labeling and subsequent identification of target proteins and their interacting partners. nih.gov

Furthermore, fluorescent probes based on the benzimidazole scaffold have been developed for the detection of biologically important analytes like cysteine, which plays a critical role in metabolic and immune functions. nih.gov These probes leverage the photophysical properties of the benzimidazole ring system, which can be modulated by the introduction of various substituents. nih.gov

Given the established biological activities of nitro-substituted benzimidazoles, it is plausible that this compound could serve as a starting point for the development of novel chemical probes. For example, its potential as a kinase inhibitor could be exploited to create activity-based probes to profile kinase activity in cells. The nitro group, known to influence the electronic properties and biological activity of the benzimidazole ring, could also be harnessed for specific molecular recognition or as a reactive handle in probe design. cfsre.orgnih.gov

Design Principles for Chemical Probes Based on the Benzimidazole Scaffold

The design of effective chemical probes based on the benzimidazole scaffold is guided by several key principles rooted in medicinal chemistry and structure-activity relationship (SAR) studies. researchgate.netnih.gov These principles aim to optimize potency, selectivity, and the functionality required for a probe to be a useful tool in biological research.

A fundamental principle is the strategic modification of the benzimidazole core at its key positions—N1, C2, and the benzene (B151609) ring (C4, C5, C6, and C7)—to achieve desired biological activity and target specificity. The benzimidazole nucleus itself is often considered a pharmacophore, a molecular framework that carries the essential features for biological activity. longdom.orgresearchgate.net

Key Design Considerations:

Target Selectivity and Potency: The substituents on the benzimidazole ring are crucial for determining the probe's interaction with its biological target. For example, in the context of anticancer agents, substitutions at the N1 and C2 positions with various aryl and alkyl groups have been shown to significantly influence cytotoxicity and the mechanism of action. nih.govnih.gov The presence of a nitro group, typically at the 5- or 6-position, has been shown to be critical for the activity of certain classes of benzimidazole-based opioids, where its removal leads to a marked decrease in potency. cfsre.orgnih.gov

"Clickable" Handles for Proteomics: A powerful strategy in chemical probe design is the incorporation of a bioorthogonal "clickable" handle, such as an alkyne or azide (B81097) group. This allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry. nih.gov This approach is central to activity-based protein profiling (ABPP), a technique used to identify the cellular targets of a compound. Benzimidazole-based probes with clickable functionalities have been successfully used to label and identify enzymes like protein arginine deiminases (PADs) in complex biological systems. nih.gov

Modulation of Physicochemical Properties: The substituents on the benzimidazole scaffold also influence its physicochemical properties, such as solubility and cell permeability, which are critical for the probe's effectiveness in a biological environment. researchgate.net For instance, the addition of polar groups can enhance water solubility, while more lipophilic moieties can improve membrane permeability.

Fluorescence and Photophysical Properties: For imaging applications, the benzimidazole scaffold can be modified to create fluorescent probes. The introduction of fluorogenic groups or conjugation to fluorescent dyes can yield probes that report on the presence or activity of a specific target through changes in their fluorescence emission. nih.gov The design of such probes often involves tuning the electronic properties of the benzimidazole ring to achieve desired excitation and emission wavelengths. nih.gov

Structure-Activity Relationship (SAR) Guided Design: A thorough understanding of the SAR for a given class of benzimidazole derivatives is paramount. nih.gov Systematic studies that correlate structural modifications with changes in biological activity provide a roadmap for rational probe design. For example, SAR studies on anti-inflammatory benzimidazoles have revealed the importance of specific substitutions on the N1 and C2 positions for inhibiting enzymes like p38α MAP kinase. nih.gov

The following table summarizes the impact of substitutions on the biological activity of various benzimidazole derivatives, illustrating the application of these design principles.

| Benzimidazole Derivative Class | Key Substitutions | Observed Biological Effect | Reference |

| 2-Benzylbenzimidazole Opioids | Removal of 5-nitro group | Pronounced decrease in µ-opioid receptor (MOR) activation potency. | cfsre.org |

| Anti-inflammatory Benzimidazoles | Electron-withdrawing group (e.g., nitro) at the 6-position | Increased anti-inflammatory activity compared to electron-donating groups. | nih.gov |

| Anticancer Benzimidazole-Chalcones | Phenyl ring substitutions (electron-donating/withdrawing) and N-modifications | Influenced cytotoxicity against various cancer cell lines. | nih.gov |

| p38α MAP Kinase Inhibitors | 2,4-difluoro substitution on N-phenyl group | Better inhibition than mono-fluoro substitution. | nih.gov |

| Protein Arginine Deiminase (PAD) Probes | Incorporation of a "clickable" alkyne handle | Enabled covalent labeling and identification of PADs in cells. | nih.gov |

| Fluorescent Cysteine Probes | Conjugation to an anthracene (B1667546) moiety | Shifted fluorescence to the visible region, suitable for bio-imaging. | nih.gov |

The systematic application of these design principles allows for the development of highly specific and potent benzimidazole-based chemical probes that are invaluable for the elucidation of biological pathways and the discovery of new therapeutic targets.

Future Directions in 2 Methyl 5 Nitro 1 Phenylbenzimidazole Research

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be costly and environmentally taxing, often requiring harsh conditions and generating significant waste. chemmethod.com The future of synthesizing 2-Methyl-5-nitro-1-phenylbenzimidazole will likely pivot towards greener and more efficient protocols that prioritize sustainability without compromising yield or purity. chemmethod.comulisboa.pt

Key areas for advancement include:

Catalyst Innovation: The use of novel catalysts is a cornerstone of modern organic synthesis. For benzimidazoles, this includes employing cobalt-based catalysts for redox-economical coupling of materials like o-nitroanilines and alcohols, which minimizes the need for external oxidizing agents. researchgate.net Other promising avenues involve heterogeneous catalysts such as zinc oxide nanoparticles (ZnO-NPs) or reusable solid acids, which can facilitate reactions under solvent-free conditions and be easily recovered and reused for multiple cycles. nih.gov

Eco-Friendly Reaction Media: A significant push in green chemistry is the replacement of volatile and toxic organic solvents. chemmethod.com Deep Eutectic Solvents (DES) are emerging as a viable alternative, acting as both the reaction medium and sometimes as a reagent, simplifying work-up procedures and improving yields for 1,2-disubstituted benzimidazoles. nih.gov

Stereoselective Control: While the core this compound is achiral, the introduction of chiral substituents would necessitate stereoselective synthesis. Future research could draw from methodologies like the asymmetric transfer hydrogenation of imines, which has been achieved with high enantioselectivity using earth-abundant manganese catalysts. acs.org Applying such techniques could allow for the precise synthesis of specific stereoisomers, which is critical for targeted biological applications.

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Benzimidazoles

| Feature | Conventional Methods | Sustainable/Future Methods | Source(s) |

|---|---|---|---|

| Catalyst | Often stoichiometric reagents or precious metals. | Recyclable heterogeneous catalysts (e.g., ZnO-NPs, solid acids), earth-abundant metal catalysts (e.g., Co, Mn). | researchgate.netnih.gov |

| Solvents | Volatile organic compounds (VOCs). | Deep Eutectic Solvents (DES), solvent-free conditions (ball-milling). | nih.govnih.gov |

| Efficiency | Longer reaction times, multi-step procedures. | Shorter reaction times, one-pot synthesis, hydrogen autotransfer. | researchgate.netnih.gov |

| Waste | Generation of stoichiometric waste products. | Minimal waste, atom-economical reactions. | chemmethod.comresearchgate.net |

Integration of Advanced Hybrid Computational and Experimental Approaches

The synergy between theoretical calculations and empirical lab work is revolutionizing chemical research. For a molecule like this compound, a hybrid approach is essential for a deep understanding of its properties and reactivity.

Density Functional Theory (DFT) has become a powerful tool for studying benzimidazole derivatives. researchgate.netnih.gov Researchers have successfully used DFT calculations to optimize molecular geometries, which can then be validated against experimental data from X-ray crystallography. nih.govresearchgate.net This integration allows for the accurate prediction of various molecular properties.

Future research on this compound would benefit from:

Structural and Spectroscopic Prediction: Using DFT methods like B3LYP/6-311G** or wb97xd/tzvp, researchers can predict the molecule's stable conformations, bond lengths, and angles. researchgate.netresearchgate.net These calculations can also generate theoretical vibrational (IR, Raman) and NMR spectra, which helps in the confident assignment of experimental signals. researchgate.netnyu.edu

Electronic Property Analysis: Computational tools like Natural Bonding Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses can elucidate charge transfer mechanisms and reactivity within the molecule. researchgate.net For instance, the HOMO-LUMO energy gap can be calculated to predict the molecule's kinetic stability and electronic transitions, which can be correlated with experimental UV-Vis spectra. researchgate.netacs.org

Stability and Dynamics: Ab-initio molecular dynamics (AIMD) simulations can be employed to assess the kinetic and thermodynamic stability of the compound at various temperatures, providing insights that are difficult to obtain experimentally. researchgate.net

Table 2: Application of Hybrid Computational-Experimental Methods to Benzimidazoles

| Technique / Method | Information Gained | Relevance to Target Compound | Source(s) |

|---|---|---|---|

| DFT (e.g., B3LYP, ωB97X-D) | Optimized geometry, vibrational frequencies, NMR shifts, electronic structure. | Predicts 3D structure and validates experimental spectroscopic data. | researchgate.netnih.govacs.org |

| X-ray Crystallography | Precise bond lengths/angles, crystal packing, intermolecular interactions. | Provides definitive experimental structure for validating DFT models. | nih.govnih.gov |

| NBO/FMO Analysis | Charge distribution, charge transfer mechanisms, reactivity hot-spots. | Identifies reactive sites and explains electronic behavior. | researchgate.net |

| Molecular Dynamics (MD) | Conformational stability, dynamic behavior over time. | Assesses the molecule's stability under simulated physiological conditions. | researchgate.net |

Elucidation of Novel and Underexplored Molecular Interaction Mechanisms

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is fundamental to designing it for a specific function. The crystal structure of the parent compound, 2-methyl-5-nitro-1H-benzimidazole, is known to be stabilized by a network of hydrogen bonds and π–π stacking interactions. nih.govnih.govresearchgate.net The introduction of the 1-phenyl group in this compound is expected to significantly modify its interaction profile.

Future research should focus on:

Characterizing Enhanced π-Interactions: The N-phenyl substituent provides an additional aromatic ring, creating new possibilities for π-π stacking and other non-covalent interactions. These interactions are crucial for how the molecule might bind within the active site of a protein or intercalate with DNA.

Mapping Hydrophobic and van der Waals Surfaces: The phenyl group introduces a significant hydrophobic surface area. Detailed mapping of this surface is critical for understanding its interactions in aqueous biological environments and within hydrophobic pockets of target proteins. The role of often-disregarded van der Waals forces in ensuring shape complementarity is a key area for investigation. ukm.my

Predictive Molecular Docking: Computational docking is a powerful tool for predicting how a ligand binds to a receptor of a known 3D structure. ajrconline.org Future studies will use docking simulations with programs like AutoDock Vina to predict the binding affinity and specific interactions (hydrogen bonds, hydrophobic contacts) of this compound with various biological targets, such as protein kinases or enzymes implicated in disease. ukm.myajrconline.orgnih.gov

Table 3: Key Molecular Interactions in Benzimidazole Systems

| Interaction Type | Description | Importance for Target Compound | Source(s) |

|---|---|---|---|

| Hydrogen Bonding | Interaction between H-bond donors (e.g., N-H) and acceptors (e.g., N, O). | The nitro group and imidazole (B134444) nitrogens can act as H-bond acceptors. | nih.govnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Crucial for binding; enhanced by the presence of both benzene (B151609) and phenyl rings. | nih.govnih.gov |

| Hydrophobic Interactions | Tendency of nonpolar surfaces to aggregate in aqueous solution. | The phenyl ring creates a significant hydrophobic region, influencing solubility and binding. | ukm.my |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Critical for achieving shape complementarity within a target's binding pocket. | ukm.my |

Development of Structure-Guided Design Strategies for Targeted Applications

Structure-guided design is an iterative process that uses high-resolution structural information of a ligand-target complex to design more effective molecules. nih.govacs.org This approach has been successfully used to develop potent and selective benzimidazole-based inhibitors for various therapeutic targets. nih.govacs.org For this compound, this strategy provides a clear path from a lead compound to a potentially optimized therapeutic agent.

A future structure-guided design campaign would involve:

Target Identification and Initial Docking: Identifying a relevant biological target (e.g., a protein kinase, oxidoreductase) and performing molecular docking studies to generate a hypothetical binding pose for the core molecule. ajrconline.orgacs.org

Analysis of Binding Pocket Interactions: Analyzing the predicted interactions to identify key hydrogen bonds, hydrophobic contacts, and areas where binding could be improved. ukm.my

Rational Derivatization: Synthesizing a library of new derivatives based on these insights. For example, substituents could be added to the 1-phenyl ring to introduce new hydrogen bond donors/acceptors or to increase hydrophobic contact with the target protein. acs.org

Iterative Optimization: Experimentally testing the new derivatives for activity and, where possible, obtaining crystal structures of the most promising compounds bound to the target. This information feeds back into the design cycle for further refinement. nih.gov

This strategy has been used to develop benzimidazole derivatives as potent inhibitors of dipeptidyl peptidase IV and to target the PDEδ prenyl binding site in cancer research. nih.govacs.org Applying this workflow to this compound could lead to the discovery of novel agents for a range of applications. researchgate.net

Table 4: Hypothetical Workflow for Structure-Guided Design

| Step | Action | Tools / Methods | Desired Outcome |

|---|---|---|---|

| 1. Design | Identify target; propose modifications to the phenyl ring (e.g., add -OH, -Cl, -OCH₃). | Molecular Docking (AutoDock), Chemical Intuition. | A library of virtual compounds with predicted high binding affinity. |

| 2. Synthesis | Synthesize the most promising designed derivatives. | Modern synthetic methods (e.g., catalyzed coupling). | A physical library of novel compounds for testing. |

| 3. Testing | Screen compounds for biological activity against the chosen target. | In vitro enzymatic assays, cell-based assays. | Identification of lead compounds with improved potency. |

| 4. Analysis | Determine the crystal structure of the lead compound bound to its target. | X-ray Crystallography, NMR, Computational Analysis (DFT). | High-resolution data on binding mode to guide the next design cycle. |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Methyl-5-nitro-1-phenylbenzimidazole?

- Methodological Answer : The compound is synthesized via condensation of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic or thermal conditions. Classical methods by Phillips (1928–1929) involve cyclization of 2-methylbenzimidazole precursors with nitration at the 5-position . Modern adaptations use greener approaches, such as cyclization in CO₂/H₂ atmospheres or catalytic ZnCl₂ to enhance regioselectivity and yield . Key steps include solvent selection (e.g., ethanol for solubility) and controlled nitration to avoid over-oxidation.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic proton environments (e.g., nitro-adjacent protons at δ 8.2–8.5 ppm) and confirms the phenyl substituent .

- IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and benzimidazole ring vibrations (C=N at ~1620 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for the monohydrate form in .

Q. What biological activities are associated with benzimidazole derivatives?

- Methodological Answer : Benzimidazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The nitro group enhances DNA intercalation and redox activity, while the phenyl substituent influences lipophilicity and target binding . For example, highlights nitrobenzimidazoles as potential anticancer agents due to their interaction with topoisomerase enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for nitro-substituted benzimidazoles?

- Methodological Answer :

- Catalyst Optimization : Use 10 mol% ZnCl₂ or Cu(I) catalysts (e.g., in acetonitrile) to accelerate cyclization and improve regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while stepwise heating (60°C → reflux) minimizes side reactions .

- Workup Strategies : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the nitro isomer with >95% purity .

Q. How should researchers resolve discrepancies between elemental analysis and spectroscopic data?

- Methodological Answer : Cross-validate results using:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268.0722 for C₁₃H₁₁N₃O₂) .

- Thermogravimetric Analysis (TGA) : Detects hydrate or solvent residues affecting CHN results (e.g., monohydrate forms in ) .

- DSC : Identifies melting point anomalies due to polymorphism .

Q. What computational methods predict reactivity and binding interactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., C5 for nitro substitution) and assess stability of tautomeric forms .

- Molecular Docking : Evaluate binding affinity to biological targets (e.g., DNA gyrase or kinases) using software like AutoDock. demonstrates docking poses with active site residues, guiding SAR studies .

Q. How do structural modifications influence pharmacological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : Nitro or fluoro substituents at C5 enhance DNA interaction and metabolic stability .

- Phenyl Ring Substitutions : Para-substituted aryl groups (e.g., 4-F, 4-Br) improve lipophilicity and membrane penetration, as seen in ’s thiazole-triazole hybrids .

- Metal Complexation : ZnCl₂ complexes () can modulate redox activity and bioavailability .

Data Interpretation and Contradictions

Q. How should conflicting NMR and X-ray data be analyzed?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged signals for tautomers, while X-ray captures static structures. For example, ’s monohydrate structure reveals hydrogen bonding not visible in solution NMR .

- Variable Temperature NMR : Resolves tautomeric equilibria by cooling to –40°C .

Q. What strategies validate purity in synthetic batches?

- Methodological Answer :

- HPLC-PDA : Uses reverse-phase C18 columns (acetonitrile/water) to detect nitro isomer impurities (<0.5% threshold) .

- Melting Point Analysis : Compare with literature values (e.g., 119–122°C for analogous compounds in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.